3-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione
Description
3-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring an oxazolidine-2,4-dione core fused to an azetidine ring substituted with a 2-bromophenylpropanoyl group. The oxazolidine-2,4-dione moiety is a five-membered ring containing two carbonyl groups, which confers rigidity and hydrogen-bonding capabilities.
This compound is structurally analogous to other oxazolidine-2,4-dione derivatives, which are widely studied for their biological activities, including antimicrobial and enzyme inhibitory properties .
Properties
IUPAC Name |
3-[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4/c16-12-4-2-1-3-10(12)5-6-13(19)17-7-11(8-17)18-14(20)9-22-15(18)21/h1-4,11H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQAHHXALNOWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2Br)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic compound that has garnered interest for its potential biological activities. This compound features a complex structure that includes an azetidine ring and a bromophenyl group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H17BrN2O3, with a molecular weight of approximately 365.22 g/mol. The presence of the bromophenyl group is significant as it can enhance the lipophilicity and bioavailability of the compound.
| Property | Value |
|---|---|
| Molecular Formula | C16H17BrN2O3 |
| Molecular Weight | 365.22 g/mol |
| Solubility | Soluble |
Antimicrobial Properties
Research indicates that compounds containing azetidine and oxazolidine rings often exhibit antimicrobial activity. For instance, derivatives of oxazolidine have been studied for their efficacy against various bacterial strains. The presence of the bromophenyl moiety may further enhance this activity due to increased hydrophobic interactions with bacterial membranes.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Compounds with similar structures have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.
Case Study:
A study conducted on a series of oxazolidine derivatives demonstrated that certain compounds significantly inhibited the growth of breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways (Source: ResearchGate).
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that this compound could be beneficial in managing inflammatory conditions.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes: The oxazolidine ring may inhibit enzymes involved in bacterial protein synthesis.
- Receptor Modulation: The bromophenyl group could enhance binding affinity to certain receptors involved in cell signaling.
- Induction of Apoptosis: By modulating apoptotic pathways, this compound can promote programmed cell death in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound is compared below with structurally related oxazolidine-2,4-dione derivatives:
Key Observations :
- The 2-bromophenylpropanoyl group in the target compound distinguishes it from simpler derivatives like 3-(azetidin-3-yl)oxazolidine-2,4-dione hydrochloride, which lacks aryl substituents . This group likely enhances lipophilicity, improving membrane permeability compared to polar analogues.
- Compared to methoxy-substituted derivatives (e.g., the compound in ), the bromophenyl group may reduce solubility in aqueous media but increase affinity for hydrophobic binding pockets in enzymes.
Physicochemical Properties
Hydrogen Bonding and Crystal Packing
The oxazolidine-2,4-dione core participates in hydrogen-bonding networks, as observed in related compounds. For example, methoxy-substituted derivatives form C=O···H-N interactions, stabilizing their crystal lattices . The target compound’s azetidine nitrogen and carbonyl groups may adopt similar patterns, though its bulky 2-bromophenylpropanoyl group could disrupt packing efficiency, reducing crystallinity compared to smaller analogues .
Spectroscopic Analysis
1H NMR data for oxazolidinediones (e.g., δ 7.2–7.4 ppm for aromatic protons in ) suggest that the target compound’s 2-bromophenyl group would produce distinct deshielding effects, with aromatic protons appearing downfield (δ ~7.5–7.8 ppm). The azetidine protons may resonate near δ 3.5–4.0 ppm, overlapping with oxazolidinedione signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
